2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride
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Overview
Description
2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride is a chemical compound with the molecular formula C4H8ClN5. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms.
Mechanism of Action
Mode of Action
It is known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Result of Action
Some 1,2,4-triazole derivatives have demonstrated cytotoxic effects , suggesting that this compound may also have potential applications in cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride typically involves the reaction of 1H-1,2,4-triazole with ethyl chloroacetate, followed by the addition of ammonia to form the ethanimidamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-triazole: A parent compound with similar structural features.
2-(1H-1,2,4-triazol-1-yl)acetic acid: Another derivative with different functional groups.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: A compound with a triazole ring attached to a benzoic acid moiety.
Uniqueness
2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride is unique due to its specific functional groups and the presence of the ethanimidamide moiety. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
1400872-25-4 |
---|---|
Molecular Formula |
C4H8ClN5 |
Molecular Weight |
161.6 |
Purity |
95 |
Origin of Product |
United States |
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